molecular formula C7H4BrNO4 B14771043 6-Bromopyridine-3,4-dicarboxylic acid

6-Bromopyridine-3,4-dicarboxylic acid

Cat. No.: B14771043
M. Wt: 246.01 g/mol
InChI Key: DQQCYHFXUGKNCX-UHFFFAOYSA-N
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Description

6-Bromopyridine-3,4-dicarboxylic acid is a brominated derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is of significant interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. The presence of both bromine and carboxylic acid groups on the pyridine ring enhances its reactivity and versatility in chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromopyridine-3,4-dicarboxylic acid typically involves the bromination of pyridine derivatives. One common method is the bromination of 3,4-dicarboxypyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the bromination process. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 6-Bromopyridine-3,4-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Bromopyridine-3,4-dicarboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and enzyme inhibition studies.

    Medicine: Explored for its role in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 6-Bromopyridine-3,4-dicarboxylic acid involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the carboxylic acid groups can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

  • 4-Bromopyridine-2,6-dicarboxylic acid
  • 6-Bromopyridine-3-carboxylic acid
  • 2,6-Dibromopyridine

Comparison: 6-Bromopyridine-3,4-dicarboxylic acid is unique due to the specific positioning of the bromine and carboxylic acid groups, which influence its reactivity and applications. Compared to 4-Bromopyridine-2,6-dicarboxylic acid, it offers different steric and electronic properties, making it suitable for distinct chemical transformations and biological interactions .

Properties

Molecular Formula

C7H4BrNO4

Molecular Weight

246.01 g/mol

IUPAC Name

6-bromopyridine-3,4-dicarboxylic acid

InChI

InChI=1S/C7H4BrNO4/c8-5-1-3(6(10)11)4(2-9-5)7(12)13/h1-2H,(H,10,11)(H,12,13)

InChI Key

DQQCYHFXUGKNCX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Br)C(=O)O)C(=O)O

Origin of Product

United States

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